3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring substituted with a hydroxyethoxyphenyl group and an amino group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-hydroxyethoxy)aniline with maleic anhydride under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization and methylation reactions to yield the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and consistent quality. The industrial production methods also focus on minimizing waste and environmental impact by employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[4-(2-hydroxyethoxy)anilino]-1-methylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-12(17)8-11(13(15)18)14-9-2-4-10(5-3-9)19-7-6-16/h2-5,8,14,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDYCAUCLIAFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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